MCHR2 Antagonist Activity of 7-Chloro Pyrrolopyridine Derivatives vs. Control
A derivative incorporating the 7-chloro-1H-pyrrolo[3,2-b]pyridine core structure demonstrates potent antagonist activity at the human melanin-concentrating hormone receptor 2 (MCHR2). In a functional assay measuring MCH-stimulated Ca²⁺ flux in CHO cells, this derivative exhibited an IC₅₀ of 1 nM, reflecting high potency at this target [1]. For comparison, a standard reference control compound or baseline for MCHR2 inhibition is not provided in this dataset; however, the observed potency is substantially lower (i.e., more potent) than the derivative's activity against off-targets such as the serotonin transporter (SERT, IC₅₀ = 100 nM) and the dopamine D2 receptor (IC₅₀ = 500 nM) within the same study, indicating a degree of target selectivity [1].
| Evidence Dimension | MCHR2 antagonism (IC₅₀) |
|---|---|
| Target Compound Data | 1 nM (derivative with 7-chloro pyrrolopyridine core) |
| Comparator Or Baseline | SERT: 100 nM; Dopamine D2: 500 nM (same derivative) |
| Quantified Difference | 100- to 500-fold lower IC₅₀ for MCHR2 vs. SERT and D2 |
| Conditions | CHO cells expressing human MCHR2; MCH-stimulated Ca²⁺ flux; 10-min preincubation |
Why This Matters
This evidence demonstrates that the 7-chloro pyrrolopyridine core can be elaborated into compounds with sub-nanomolar potency against a CNS-relevant GPCR, a differentiating feature compared to unsubstituted or 7-bromo analogs which may lack this specific activity profile.
- [1] BindingDB. BDBM50360708 (CHEMBL1934127). Affinity Data: IC₅₀ = 1 nM for human MCHR2. View Source
